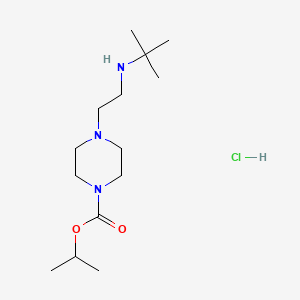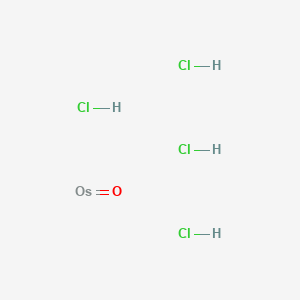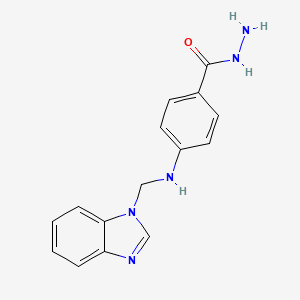
Fumarostelline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumarostelline is an alkaloid compound derived from the Fumaria species, particularly Fumaria officinalis. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fumarostelline typically involves the extraction from Fumaria officinalis. The extraction process includes maceration of the plant material in solvents such as methanol or ethanol, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using industrial-scale chromatography to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Fumarostelline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Fumarostelline involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Fumarostelline is unique compared to other alkaloids due to its specific biological activities and chemical properties. Similar compounds include:
Fumariline: Another alkaloid from Fumaria species with similar but distinct biological activities.
Quercetin: A flavonoid with antioxidant properties, often compared with this compound for its therapeutic potential.
Caffeoylmalic Acid: A phenolic compound with antioxidant and anti-inflammatory activities, similar to this compound.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
34114-84-6 |
|---|---|
Formule moléculaire |
C20H19NO6 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(1S,12R)-12,15-dihydroxy-16-methoxy-21-methyl-6,8-dioxa-21-azapentacyclo[10.9.0.02,10.05,9.013,18]henicosa-2(10),3,5(9),13,15,17-hexaen-11-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(24)18(21)11-3-4-14-17(27-9-26-14)16(11)19(20)23/h3-4,7-8,18,22,24H,5-6,9H2,1-2H3/t18-,20+/m0/s1 |
Clé InChI |
BJGPRDJBNLOGMI-AZUAARDMSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@]3([C@@H]1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C3(C1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)








